An In-depth Technical Guide to the Chemical Properties of 6-Acetoxy-2H-pyran-3(6H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Acetoxy-2H-pyran-3(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-Acetoxy-2H-pyran-3(6H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions, data on analogous compounds, and established chemical principles to offer a thorough resource for research and development purposes.
Chemical Identity and Physical Properties
6-Acetoxy-2H-pyran-3(6H)-one is a heterocyclic organic compound belonging to the dihydropyranone class. Its structure features a six-membered ring containing an oxygen atom, a ketone group, a carbon-carbon double bond, and an acetoxy group at the 6-position. This combination of functional groups makes it a potentially versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | (5-oxo-2H-pyran-2-yl) acetate | PubChem[1] |
| CAS Number | 62644-49-9 | PubChem[1] |
| Molecular Formula | C₇H₈O₄ | PubChem[1] |
| Molecular Weight | 156.14 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)OC1C=CC(=O)CO1 | PubChem[1] |
| InChI | InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | PubChem[1] |
| InChIKey | JJVMFCRCFSJODB-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | -0.4 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Computed Rotatable Bond Count | 1 | PubChem[1] |
| Computed Exact Mass | 156.042259 g/mol | PubChem[1] |
| Computed Monoisotopic Mass | 156.042259 g/mol | PubChem[1] |
| Computed Topological Polar Surface Area | 52.6 Ų | PubChem[1] |
| Computed Heavy Atom Count | 11 | PubChem[1] |
Note: The physical properties listed above are computationally derived and have not been experimentally verified in the available literature.
Synthesis and Reactivity
The primary synthetic route to 6-acetoxy-2H-pyran-3(6H)-one is expected to be through the Achmatowicz reaction , an oxidative rearrangement of a furan derivative.
Experimental Protocol: Achmatowicz Reaction for the Synthesis of 6-Acetoxy-2H-pyran-3(6H)-one (Proposed)
Step 1: Oxidation of 2-Furfuryl Acetate to 2,5-Dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran
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Reagents: 2-Furfuryl acetate, Bromine (Br₂), Methanol (MeOH), Sodium bicarbonate (NaHCO₃).
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Procedure: A solution of 2-furfuryl acetate in a mixture of methanol and a suitable solvent like dichloromethane is cooled to a low temperature (e.g., -40 °C). A solution of bromine in methanol is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a period, followed by quenching with a base such as sodium bicarbonate to neutralize the acidic byproducts. The crude product, 2,5-dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran, is then extracted and purified.
Step 2: Rearrangement to 6-Acetoxy-2H-pyran-3(6H)-one
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Reagents: 2,5-Dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran, Dilute acid (e.g., sulfuric acid or hydrochloric acid).
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Procedure: The purified intermediate from Step 1 is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran) and treated with a dilute aqueous acid. The reaction mixture is stirred at room temperature until the rearrangement is complete, as monitored by thin-layer chromatography (TLC). The product, 6-acetoxy-2H-pyran-3(6H)-one, is then isolated by extraction and purified using techniques such as column chromatography.
Caption: Proposed synthesis of 6-Acetoxy-2H-pyran-3(6H)-one.
Reactivity Profile
The chemical reactivity of 6-acetoxy-2H-pyran-3(6H)-one is dictated by its functional groups: the enone system, the acetal-like linkage at the 6-position, and the ester group.
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Enone System: The α,β-unsaturated ketone is susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon.
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Acetal-like Linkage: The C6 position is an acetal-like carbon, making it sensitive to hydrolysis under acidic conditions, which would lead to ring-opening.
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Ester Group: The acetoxy group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 6-hydroxy-2H-pyran-3(6H)-one and acetic acid.
Caption: Reactivity of 6-Acetoxy-2H-pyran-3(6H)-one.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for 6-acetoxy-2H-pyran-3(6H)-one is not available in the surveyed literature. The following table summarizes the predicted spectral characteristics based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Protons on the double bond (C2-H, C3-H) in the olefinic region (δ 6.0-7.5 ppm).- Proton at the acetal center (C6-H) (δ 5.0-6.0 ppm).- Methylene protons adjacent to the carbonyl group (C4-H₂) (δ 2.5-3.0 ppm).- Methyl protons of the acetoxy group (δ ~2.1 ppm). |
| ¹³C NMR | - Carbonyl carbon (C5) in the downfield region (δ > 190 ppm).- Olefinic carbons (C2, C3) (δ 120-150 ppm).- Acetal carbon (C6) (δ 90-100 ppm).- Methylene carbon (C4) (δ 30-40 ppm).- Carbonyl carbon of the acetoxy group (δ ~170 ppm).- Methyl carbon of the acetoxy group (δ ~21 ppm). |
| Infrared (IR) | - Strong C=O stretching vibration of the ketone (around 1700-1720 cm⁻¹).- Strong C=O stretching vibration of the ester (around 1735-1750 cm⁻¹).- C=C stretching vibration (around 1650 cm⁻¹).- C-O stretching vibrations for the ether and ester linkages (in the 1000-1300 cm⁻¹ region). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z = 156.- Fragmentation patterns may include the loss of the acetoxy group (M - 59), loss of ketene (M - 42) from the acetoxy group, and subsequent fragmentations of the pyranone ring. |
Biological Activity (Potential)
There is no specific biological activity reported for 6-acetoxy-2H-pyran-3(6H)-one in the scientific literature. However, the dihydropyranone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities. Therefore, it is plausible that 6-acetoxy-2H-pyran-3(6H)-one or its derivatives could exhibit biological effects.
Potential areas of biological activity for this class of compounds include:
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Antimicrobial Activity: Many pyran and pyranone derivatives have demonstrated antibacterial and antifungal properties.
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Anticancer Activity: Some dihydropyranones have been investigated as potential anticancer agents.
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Enzyme Inhibition: The reactive functional groups in the molecule could allow it to interact with the active sites of various enzymes. For instance, some pyran derivatives have been identified as mTOR inhibitors.
Caption: Potential biological activities of dihydropyranones.
Conclusion
6-Acetoxy-2H-pyran-3(6H)-one is a compound of interest for synthetic and medicinal chemistry due to its functionalized dihydropyranone core. While direct experimental data on its properties are scarce, this guide provides a solid foundation based on established chemical principles and data from related structures. The proposed synthetic route via the Achmatowicz reaction offers a viable pathway for its preparation, which would enable further investigation into its physical, spectroscopic, and biological properties. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related molecules, with the understanding that experimental validation of the predicted properties is a necessary next step.
